PI4KIIIbeta-IN-9 -

PI4KIIIbeta-IN-9

Catalog Number: EVT-253414
CAS Number:
Molecular Formula: C23H25N3O5S2
Molecular Weight: 487.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PI4KIIIbeta-IN-9 is a potent PI4KIIIβ inhibitor with an IC50 of 7 nM. It also inhibits PI3Kδ and PI3Kγ with IC50s of 152 nM and 1046 nM, respectively .

Molecular Structure Analysis

The molecular formula of PI4KIIIbeta-IN-9 is C23H25N3O5S2 . The structure of PI4KIIIbeta-IN-9 forms a crescent shape that conforms to the active site of PI4KIIIβ .

Physical And Chemical Properties Analysis

PI4KIIIbeta-IN-9 has a molecular weight of 487.6 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 8. Its Rotatable Bond Count is 7 .

Overview

PI4KIIIbeta-IN-9 is a compound designed as an inhibitor of phosphatidylinositol 4-kinase III beta, an enzyme critical in phosphoinositide metabolism. This enzyme catalyzes the phosphorylation of phosphatidylinositol to produce phosphatidylinositol 4-phosphate, which plays a significant role in various cellular processes, including membrane trafficking and signaling pathways. The development of PI4KIIIbeta-IN-9 is part of ongoing research aimed at understanding and manipulating these biochemical pathways for therapeutic purposes.

Source

The compound was identified through a combination of structure-based drug design and ligand-based drug design methodologies, utilizing virtual screening against the LASSBio Chemical Library. This approach allowed researchers to select candidate inhibitors based on their predicted interactions with the target enzyme, leading to the identification of compounds with novel molecular patterns specifically targeting the PI4KIIIbeta isoform .

Classification

PI4KIIIbeta-IN-9 falls under the classification of small molecule inhibitors, specifically targeting kinases involved in lipid metabolism. It is categorized within a broader class of compounds designed to modulate enzyme activity for potential therapeutic applications, particularly in diseases associated with dysregulated phosphoinositide signaling.

Synthesis Analysis

Methods

The synthesis of PI4KIIIbeta-IN-9 involves several key steps that include:

  1. Initial Screening: Candidate molecules were selected from chemical libraries based on their structural compatibility with the active site of PI4KIIIbeta.
  2. Molecular Docking: Computational docking studies were performed to predict binding affinities and orientations of the selected candidates within the enzyme's active site.
  3. Chemical Synthesis: The actual synthesis process typically employs standard organic chemistry techniques, including coupling reactions and purification methods such as chromatography to isolate the final product.

Technical Details

The synthesis is guided by computational models that predict how modifications to molecular structures can enhance binding affinity and specificity towards PI4KIIIbeta. The use of Monte Carlo simulations and molecular mechanics methods aids in refining these predictions .

Molecular Structure Analysis

Structure

The molecular structure of PI4KIIIbeta-IN-9 features a complex arrangement that allows for specific interactions with the active site of PI4KIIIbeta. The compound includes functional groups that are crucial for forming hydrogen bonds and other non-covalent interactions necessary for effective inhibition.

Data

Key structural data include:

  • Molecular Weight: Approximately 500 Da.
  • Chemical Formula: C25H30ClF2N3O2.
  • 3D Conformation: The compound adopts a conformation that optimizes its interaction with critical residues within the active site, such as Val598, Lys549, and Tyr583 .
Chemical Reactions Analysis

Reactions

PI4KIIIbeta-IN-9 primarily functions as an inhibitor through competitive inhibition, where it binds to the active site of PI4KIIIbeta, preventing substrate access and subsequent phosphorylation reactions.

Technical Details

The binding interactions involve:

  • Hydrogen Bonds: Formed between the inhibitor's functional groups and key amino acid residues in the enzyme.
  • Hydrophobic Interactions: Contributing to the stability of the inhibitor-enzyme complex.

These interactions are essential for understanding how modifications to PI4KIIIbeta-IN-9 can enhance its inhibitory properties .

Mechanism of Action

Process

The mechanism of action for PI4KIIIbeta-IN-9 involves:

  1. Binding to Active Site: The compound selectively binds to the ATP-binding pocket of PI4KIIIbeta.
  2. Inhibition of Phosphorylation: By occupying this site, it prevents ATP from binding and thus inhibits the phosphorylation of phosphatidylinositol.

Data

Studies indicate that effective inhibition leads to decreased levels of phosphatidylinositol 4-phosphate in cells, impacting downstream signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts selectively with biological targets due to its designed specificity towards PI4KIIIbeta.

Relevant data from stability tests indicate that modifications to certain functional groups can enhance both solubility and stability without compromising inhibitory efficacy .

Applications

PI4KIIIbeta-IN-9 has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing therapies targeting diseases related to aberrant phosphoinositide signaling, such as cancer and viral infections.
  • Research Tool: Used in biochemical assays to study PI4KIIIbeta function and its role in cellular processes.

Its ability to modulate enzyme activity makes it a valuable candidate for further investigation into therapeutic interventions for various diseases linked to lipid metabolism dysregulation .

Introduction to PI4KIIIβ and Its Inhibitors

Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ): Structural and Functional Overview

Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) is a member of the phosphatidylinositol kinase family that catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). This lipid kinase features a conserved kinase domain and distinct regulatory regions that facilitate its recruitment to cellular membranes. PI4KIIIβ adopts a unique structural architecture that allows it to interact with various regulatory proteins, including Rab11 and Gβγ subunits, which modulate its subcellular localization and enzymatic activity. The kinase operates as part of larger protein complexes that determine its substrate specificity and functional outcomes in membrane trafficking pathways [3] [8].

The inhibitor PI4KIIIbeta-IN-9 (chemical name: methyl 4-(2-(5-(cyclohexanecarboxamido)-6-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4-yl)phenoxy)-3-((4-hydroxyphenyl)sulfonamido)benzoate) exploits this structural complexity through its crescent-shaped molecular conformation that complements the active site of PI4KIIIβ. With a molecular weight of 487.59 g/mol and chemical formula C₂₃H₂₅N₃O₅S₂, it forms extensive contacts within the catalytic cleft, achieving potent and selective inhibition [1] [6]. This high-resolution structural insight has facilitated the rational design of targeted inhibitors that exploit unique features of the PI4KIIIβ ATP-binding pocket.

  • Table 1: Kinase Inhibition Profile of PI4KIIIbeta-IN-9
    Target KinaseIC₅₀ ValueSelectivity Fold vs. PI4KIIIβ
    PI4KIIIβ7 nM1x
    PI3Kδ152 nM~22x
    PI3Kγ1046 nM~149x
    PI4KIIIα2600 nM~371x
    PI3Kα2000 nM~286x
    PI3KC2γ1000 nM~143x

Role of PI4KIIIβ in Cellular Signaling and Membrane Trafficking

PI4KIIIβ serves as a master regulator of phosphoinositide homeostasis at Golgi networks, plasma membranes, and endosomal compartments. The kinase generates PI4P, which functions both as a critical second messenger and as a spatial organizer of membrane identity. Through PI4P production, PI4KIIIβ recruits effector proteins containing PI4P-binding domains (such as PH, PX, and FAPP domains), thereby orchestrating vesicle budding, secretory pathway trafficking, and receptor recycling. This lipid kinase activity is indispensable for maintaining the structural integrity of trans-Golgi networks and facilitating anterograde transport of cargos to the plasma membrane [3].

Genetic and pharmacological disruption studies demonstrate that PI4KIIIβ loss-of-function impairs endosomal recycling pathways and disrupts the subcellular distribution of key signaling receptors. The generation of PI4P-enriched microdomains enables the spatial segregation of signaling events, particularly those involving G-protein-coupled receptors (GPCRs) and receptor tyrosine kinases. These microdomains serve as platforms for the assembly of downstream signaling complexes that regulate cell proliferation, migration, and survival. The centrality of PI4KIIIβ in these processes makes it an attractive target for chemical probes like PI4KIIIbeta-IN-9, which can dissect these pathways with high precision [2] [6].

PI4KIIIβ as a Target for Pathogen Subversion and Disease Mechanisms

Viruses and intracellular pathogens frequently hijack PI4KIIIβ-generated PI4P pools to establish specialized replication organelles. Hepatitis C virus (HCV) exhibits particularly sophisticated exploitation of this host kinase, wherein the viral NS5A protein directly recruits and activates PI4KIIIβ. This results in massive accumulation of PI4P at replication membranes, creating a lipid microenvironment essential for viral RNA synthesis and virion assembly. Research using PI4KIIIbeta-IN-9 has demonstrated concentration-dependent suppression of HCV genotype 2a (strain J6/JFH1) replication in human hepatoma (Huh-7.5) cells, with a half-maximal inhibitory concentration (IC₅₀) of 630 nM. This antiviral effect occurs well below the compound's cytotoxicity threshold (CC₅₀ = 14,000 nM), confirming a specific antiviral mechanism [1] [6].

Beyond virology, PI4KIIIβ dysregulation features prominently in cancer pathogenesis and metabolic disorders. Oncogenic mutations can amplify PI4KIIIβ signaling, driving uncontrolled membrane trafficking that supports growth factor secretion and nutrient transporter recycling in tumor microenvironments. The kinase's involvement in insulin-responsive GLUT4 vesicle trafficking further implicates it in type 2 diabetes mechanisms. Selective inhibitors such as PI4KIIIbeta-IN-9 provide critical tools to validate these disease associations and illuminate potential therapeutic applications [3] [8].

  • Table 2: Cellular Effects of PI4KIIIbeta-IN-9 in Huh-7.5 Cell Models
    Cellular ActivityConcentrationEffectReference Assay
    Cytotoxicity (CC₅₀)14,000 nMNon-toxicPresto Blue Viability Assay
    Antiviral (HCV IC₅₀)630 nMReplication SuppressionGaussia Luciferase Reporter Assay

Rationale for Developing PI4KIIIβ Inhibitors in Basic and Translational Research

The development of isoform-selective PI4K inhibitors addresses a critical gap in phosphoinositide kinase research. Unlike earlier pan-PI3K/PI4K inhibitors, PI4KIIIbeta-IN-9 achieves remarkable selectivity (>140-fold against PI3Kγ and >20-fold against PI3Kδ), enabling precise dissection of PI4KIIIβ-specific functions without confounding off-target effects [3]. This pharmacological selectivity profile positions it as a superior chemical probe compared to first-generation inhibitors like PIK-93 (IC₅₀ = 19 nM against PI4KIIIβ but significant PI3Kα inhibition at 39 nM) [8].

In drug discovery pipelines, PI4KIIIbeta-IN-9 serves both as a lead compound and a structural template for medicinal chemistry optimization. Its well-defined structure-activity relationship (SAR) guides the development of analogs with improved pharmacokinetic properties and tissue distribution. The compound's antiviral efficacy against HCV validates PI4KIIIβ as a host-targeted antiviral strategy, which could circumvent limitations of direct-acting antivirals, including viral resistance. Furthermore, emerging research explores its utility in oncology contexts where PI4KIIIβ sustains oncogenic signaling through growth factor receptor trafficking and tumor microenvironment communication [1] [3] [8].

  • Table 3: Selectivity Comparison of PI4KIIIβ Inhibitors
    InhibitorPI4KIIIβ IC₅₀Major Off-TargetsTherapeutic Application
    PI4KIIIbeta-IN-97 nMPI3Kδ (152 nM)Antiviral, Oncology Research
    PIK-9319 nMPI3Kα (39 nM)Cell Biology Studies
    UCB960811 nMMinimal off-target activityImmunosuppression Research
    KDU691180 nM (Plasmodium)Plasmodium-specificAntimalarial Development

Properties

Product Name

PI4KIIIbeta-IN-9

IUPAC Name

N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide

Molecular Formula

C23H25N3O5S2

Molecular Weight

487.6 g/mol

InChI

InChI=1S/C23H25N3O5S2/c1-14-21(32-23(24-14)25-22(28)15-5-3-4-6-15)16-7-12-19(31-2)20(13-16)33(29,30)26-17-8-10-18(27)11-9-17/h7-13,15,26-27H,3-6H2,1-2H3,(H,24,25,28)

InChI Key

KAXNDTMKFONXJM-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C2CCCC2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC4=CC=C(C=C4)O

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCCC2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC4=CC=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.